molecular formula C6H4INO3 B1258233 3-Iodo-5-nitrophenol

3-Iodo-5-nitrophenol

Cat. No. B1258233
M. Wt: 265.01 g/mol
InChI Key: ZAOJGYJTULUXTD-UHFFFAOYSA-N
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Patent
US08093385B2

Procedure details

To a solution of 1-iodo-3-methoxy-5-nitro-benzene (8.2 g, 29.39 mmol) in methylene chloride (600 mL) was added 1.0 M solution of borontribromide (58.78 mL, 58.78 mmol) in methylene chloride at −78° C. The resulting solution was stirred for 30 minutes and then the cooling bath was removed to warm to room temperature. After stirring for 15 h at this temperature, the reaction mixture was heated to reflux for 4 h in order to complete the reaction. Then, it was cooled to room temperature and diluted with water (100 mL) and the methylene chloride was removed under vacuum. Then, the organic compound was extracted into diethyl ether (2×100 mL) and the combined ether extracts were washed with brine solution (200 mL). Then, the organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude residue was purified by using an ISCO 120 g column, eluting with 0-15% ethyl acetate in hexanes to obtain 3-iodo-5-nitro-phenol (4.8 g, 62%) as a light yellow solid: ES(+)-HRMS m/e calculated for C6H4INO3 (M−H)+ 263.9163, found 263.9162.
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([O:11]C)[CH:3]=1>C(Cl)Cl.O>[I:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
IC1=CC(=CC(=C1)[N+](=O)[O-])OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
After stirring for 15 h at this temperature
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h in order
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
Then, it was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the methylene chloride was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
Then, the organic compound was extracted into diethyl ether (2×100 mL)
WASH
Type
WASH
Details
the combined ether extracts were washed with brine solution (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, the organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified
WASH
Type
WASH
Details
eluting with 0-15% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C=C(C=C(C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.